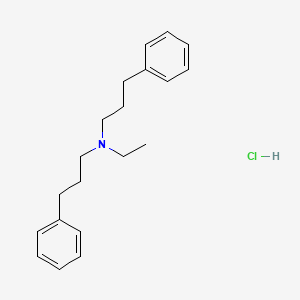

Ethylbis(3-phenylpropyl)ammonium chloride

Description

Alverine hydrochloride is an antispasmodic and anticholinergic agent used to treat conditions such as irritable bowel syndrome (IBS), diverticular disease, and primary dysmenorrhea. Its molecular formula is C20H27N·HCl (molecular weight: 281.44 g/mol), and it functions by selectively antagonizing 5-HT1A receptors and reducing smooth muscle sensitivity to calcium . Unlike its citrate salt counterpart (alverine citrate), the hydrochloride form is less commonly prescribed but shares similar pharmacological properties, including high metabolic conversion to active metabolites like 4-hydroxy alverine and N-desethyl alverine .

Key pharmacokinetic (PK) characteristics of alverine hydrochloride include:

Properties

CAS No. |

5982-87-6 |

|---|---|

Molecular Formula |

C20H28ClN |

Molecular Weight |

317.9 g/mol |

IUPAC Name |

ethyl-bis(3-phenylpropyl)azanium chloride |

InChI |

InChI=1S/C20H27N.ClH/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;/h3-8,11-14H,2,9-10,15-18H2,1H3;1H |

InChI Key |

ZKRKHXXSBDSIKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

5982-87-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

150-59-4 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alverine alverine citrate alverine hydrochloride Spasmaverine Spasmonal |

Origin of Product |

United States |

Preparation Methods

Bromination of Phenylpropanol

Phenylpropanol undergoes bromination with sodium bromide in a sulfuric acid medium to yield 3-phenyl-bromide propane. This exothermic reaction requires careful temperature control (reflux conditions) to achieve an 80% yield. The crude product is washed sequentially with water, sulfuric acid, and sodium bicarbonate to remove residual acids and salts.

Key Data:

- Reactants: Phenylpropanol (68 g), Sodium Bromide (75 g), Sulfuric Acid (70 ml)

- Conditions: Reflux, 4 hours

- Yield: 80% (orange oily liquid)

Amination with Ethylamine Solution

3-phenyl-bromide propane reacts with ethylamine solution under ice-cooled conditions to form N-ethylamphetamine. The reaction is monitored via thin-layer chromatography (TLC), with diethyl ether extraction and sodium sulfate drying yielding a 98% recovery.

Reaction Insight:

- Ethylamine’s low boiling point (16.6°C) necessitates ice-bath conditions to prevent volatilization.

- Residual water is removed via azeotropic distillation with toluene.

Alkylation to Bis(3-phenylpropyl)ethylamine

N-ethylamphetamine reacts with 3-phenyl-bromide propane in a sodium hydroxide solution (35–40%) at 90°C, catalyzed by tetrabutylammonium iodide. The alkylation achieves a 75% yield after distillation.

Optimization Note:

- A 1:1 molar ratio of N-ethylamphetamine to 3-phenyl-bromide propane minimizes side products.

- Phase-transfer catalysts enhance reaction kinetics in biphasic systems.

Salification with Citric Acid

Bis(3-phenylpropyl)ethylamine is refluxed with citric acid in ethanol, yielding alverine citrate crystals after recrystallization (95% yield).

Purity Validation:

- Elemental analysis confirms a molecular formula of C20H27N·C6H8O7.

- 1H NMR (DMSO-d6): δ 1.11–1.13 (m, 3H), 2.51–2.66 (m, 8H), 7.20–7.30 (m, 10H).

One-Pot Synthesis for Industrial Scalability

CN103508898A introduces a streamlined two-step process using 3-phenyl halogenopropane and ethylamine hydrochloride, avoiding hazardous reagents and molecular distillation.

One-Pot Alkylation

3-phenyl-chloride propane reacts with ethylamine hydrochloride in a sodium hydroxide solution (35–40%) at 85–90°C, catalyzed by tetrabutylammonium bromide. This single-step alkylation yields bis(3-phenylpropyl)ethylamine at 76–96% efficiency.

Advantages Over Conventional Method:

- Eliminates ethylamine solution, reducing volatility risks.

- Avoids molecular distillation via direct ethyl acetate extraction.

Representative Data (Example 1):

- Reactants: 3-phenyl-bromide propane (20 g), Ethylamine Hydrochloride (4.1 g)

- Catalyst: Tetrabutylammonium Bromide (0.2 g)

- Yield: 96% (brown liquid)

Salification and Crystallization

The alkylation product is dissolved in ethanol and reacted with citric acid. Crystallization at room temperature yields alverine citrate with 63–67% efficiency.

Process Efficiency:

- Recrystallization in ethanol enhances purity (>99% by HPLC).

- Reduced solvent usage (150 ml ethanol per 10 g intermediate).

Comparative Analysis of Synthetic Routes

Yield and Step Efficiency

| Parameter | Four-Step Method | One-Pot Method |

|---|---|---|

| Total Yield | 50% | 63–67% |

| Reaction Steps | 4 | 2 |

| Hazardous Reagents | Ethylamine solution | None |

Industrial Applicability

- Four-Step Method: Requires specialized equipment for bromination and molecular distillation, limiting scalability.

- One-Pot Method: Uses inexpensive phase-transfer catalysts and aqueous NaOH, aligning with green chemistry principles.

Critical Evaluation of Purification Techniques

Distillation vs. Extraction

Crystallization Optimization

- Ethanol recrystallization achieves >95% purity in both methods.

- Cooling rate (1–2°C/min) and seed crystal addition minimize impurities.

Chemical Reactions Analysis

Reaction Pathway

The synthesis typically involves a two-step process:

-

Alkylation of ethylamine :

-

Salt formation :

Key Reaction Data

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Alkylation | 3-phenyl-bromopropane + ethylamine HCl | 85–90°C, NaOH, phase-transfer catalyst | 76–96% |

| Salt formation | Alverine free base + citric acid | Ethanol, room temperature | 42–63% |

Metabolic Reactions

Alverine undergoes extensive hepatic metabolism, primarily via hydroxylation and glucuronidation.

Metabolic Pathways

-

Hydroxylation :

-

N-deethylation :

-

Glucuronidation :

Analytical Data for Metabolites (Method A & B)

| Analyte | Ion Transition (m/z) | Collision Energy (V) |

|---|---|---|

| Alverine | 282.194 → 91.200 | 37 |

| 4-Hydroxy alverine | 298.169 → 106.900 | 37 |

| N-desethyl alverine | 253.989 → 90.600 | 35 |

| 4-Hydroxy alverine glucuronide | 474.256 → 298.000 | 39 |

Research Findings

-

Pharmacokinetic Variability :

Alverine exhibits high inter-individual variability in metabolism (CV >100% for AUC), linked to genetic polymorphisms in hydroxylation enzymes . -

Stability :

Degrades rapidly in plasma (t<sub>½</sub> ~3–5 hours), necessitating stabilizers like EDTA in bioanalytical assays . -

Synthetic Optimization :

Patents highlight solvent systems (e.g., ethanol/water) and recrystallization techniques to achieve >95% purity .

Scientific Research Applications

Gastrointestinal Disorders

Alverine hydrochloride is widely recognized for its efficacy in treating gastrointestinal disorders, particularly irritable bowel syndrome (IBS). It acts as an antispasmodic agent, helping to relieve symptoms such as abdominal pain and bloating. Clinical studies have demonstrated that alverine can significantly improve symptoms of IBS when used in combination with other agents like simethicone .

Clinical Efficacy

- A multicenter study involving 640 IBS patients showed that a combination of alverine citrate (60 mg) and simethicone (300 mg) taken three times daily for four weeks resulted in significant reductions in abdominal pain and bloating, along with improved quality of life scores .

Anti-Inflammatory Properties

Recent research has highlighted the anti-inflammatory effects of alverine hydrochloride. A study indicated that alverine reduces the production of nitric oxide and pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in managing inflammatory conditions .

Smooth Muscle Relaxation

Alverine's primary mechanism involves the modulation of calcium influx in smooth muscle cells. By inhibiting calcium uptake, it effectively reduces muscle contractions. Experimental studies have shown that alverine can decrease mechanoreceptor responses to stimuli in the gastrointestinal tract .

Experimental Findings

- In anesthetized cat models, alverine was shown to reduce responses from vagal sensory endings, indicating its effectiveness in modulating gastrointestinal motility .

Pharmacokinetics and Metabolism

Pharmacokinetic studies have been conducted to understand the absorption and metabolism of alverine hydrochloride. A study developed analytical methods for quantifying alverine and its metabolites in biological samples, providing insights into its pharmacokinetic profile .

Analytical Methods

- Two methods were validated for analyzing alverine: one for quantifying the parent compound and its metabolites, and another for glucuronide derivatives. These methods utilized high-performance liquid chromatography coupled with mass spectrometry to ensure accuracy and reliability .

Potential in Mitochondrial Dysfunction

Recent patents suggest exploring alverine's potential applications in treating diseases associated with mitochondrial dysfunction. This emerging area indicates a broader scope for alverine beyond gastrointestinal applications, potentially extending into metabolic disorders .

Cosmetic Applications

Alverine has also been investigated for its use as a slimming agent in cosmetic formulations. Its ability to act as an adrenergic beta-3 receptor agonist may facilitate fat reduction processes when applied topically .

Randomized Controlled Trials

Several randomized controlled trials have assessed the efficacy of alverine in various clinical settings:

- A double-blind trial evaluated the effects of alverine citrate combined with simethicone on patients undergoing colonoscopy, demonstrating reduced intubation time without significant adverse effects .

- Another study focused on the improvement of visceral sensitivity in IBS patients after treatment with alverine citrate, showing a significant increase in pain threshold among participants .

Animal Models

Animal studies have provided further evidence of alverine's efficacy:

Mechanism of Action

Alverine hydrochloride exerts its effects by acting directly on the smooth muscle in the gut and uterus, causing it to relax. This action is mediated through its antagonistic effect on 5HT1A receptors, which reduces rectal hypersensitivity and prevents muscle spasms. By relaxing the smooth muscle, alverine hydrochloride alleviates symptoms such as abdominal pain, bloating, constipation, and diarrhea associated with irritable bowel syndrome and other gastrointestinal disorders .

Comparison with Similar Compounds

Structural and Pharmacological Comparison

Adiphenine Hydrochloride

- Structure: C20H25NO2·HCl (antimuscarinic agent) .

- Mechanism : Primarily blocks muscarinic receptors, unlike alverine’s dual action on 5-HT1A and calcium signaling .

- Clinical Use : Treats gastrointestinal spasms but lacks anti-inflammatory properties demonstrated by alverine via Src/NF-κB pathway inhibition .

Dapoxetine Hydrochloride

- Structure : Selective serotonin reuptake inhibitor (SSRI) repurposed as a BChE inhibitor .

- Potency : Inhibits butyrylcholinesterase (BChE) with IC50 < 1 μM, comparable to alverine citrate’s BChE inhibition .

Prilocaine Hydrochloride

- Structure : Local anesthetic (C13H20N2O2·HCl) .

- Divergent Use: No antispasmodic activity; primarily used in regional anesthesia .

Pharmacokinetic Profiles

Metabolic Pathways

- Alverine Hydrochloride : Metabolized via hydroxylation (CYP450) and glucuronidation , with 4-hydroxy alverine as the major active metabolite .

- Adiphenine Hydrochloride : Hydrolyzed to diphenylacetic acid, lacking bioactive metabolites .

- Dapoxetine Hydrochloride : Metabolized by CYP3A4 to desmethyl dapoxetine, which retains SSRI activity .

Q & A

Q. What criteria distinguish primary vs. secondary sources in alverine hydrochloride literature reviews?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.